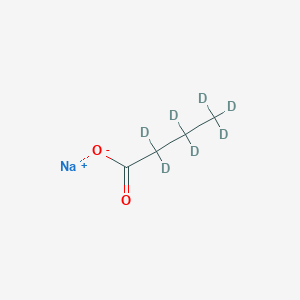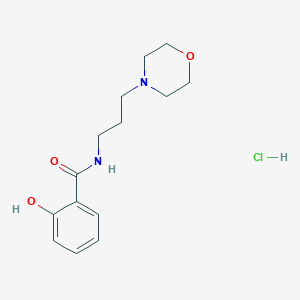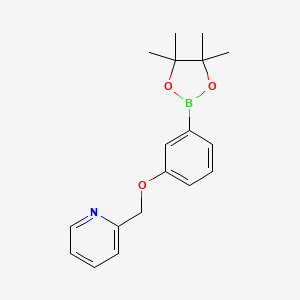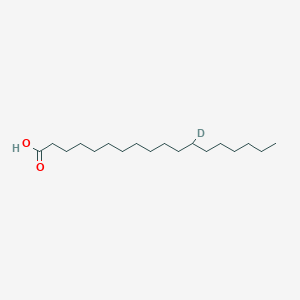
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile
Descripción general
Descripción
“2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1803610-05-0 . It has a molecular weight of 180.27 and its IUPAC name is 2-(5-(tert-butyl)thiazol-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is 1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is a liquid at room temperature . It should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Thiazole derivatives, like 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile, are known for their wide range of pharmaceutical applications. They exhibit a variety of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective properties . These compounds are also found in natural products such as vitamin B1 and penicillin, highlighting their significance in drug design and discovery.
Agrochemical Development
Thiazoles serve as a crucial scaffold in agrochemicals due to their effectiveness in plant protection and growth regulation. The structural feature of thiazoles is leveraged to develop new molecules with potent antifungal and pesticidal activities, which are essential for increasing agricultural productivity .
Industrial Applications
In the industrial sector, thiazole derivatives are utilized as photographic sensitizers , rubber vulcanization accelerators , and corrosion inhibitors . The specific compound could potentially be used to inhibit the corrosion of metals in various environments, thereby extending the life of industrial materials .
Material Science
Thiazole compounds are integral in the synthesis of materials such as liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores . Their unique chemical properties allow for the creation of advanced materials with desired optical and electronic characteristics .
Organic Synthesis
Acetonitrile derivatives are widely used in organic synthesis as solvents and intermediates. They play a significant role in the synthesis of heterocyclic compounds , tetrasubstituted olefins , and amidation processes. The compound could be used as a building block in various organic reactions due to its functional group reactivity .
Antitumor Research
Thiazole derivatives have shown promise in antitumor research. Compounds containing thiazole moieties have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, such as HeLa cells. This suggests potential applications in cancer treatment drugs and therapies .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that it may interact with targets involved in pain and inflammation pathways.
Mode of Action
It has been suggested that the compound could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Given its observed analgesic and anti-inflammatory activities , it can be inferred that it may influence pathways related to pain and inflammation.
Result of Action
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile has been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, it has shown potent growth inhibition properties against certain human cancer cell lines .
Propiedades
IUPAC Name |
2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRHKNGJZWWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248196 | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile | |
CAS RN |
1803610-05-0 | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)




![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)
